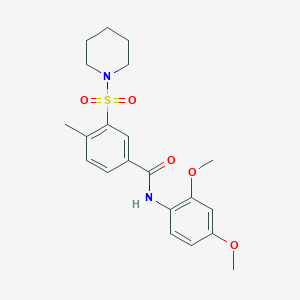![molecular formula C19H15N3OS2 B2442513 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 536702-81-5](/img/structure/B2442513.png)
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a phenyl ring, a thiazole ring, and an acetamide group. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and phenyl rings are aromatic, meaning they have a stable ring structure with delocalized electrons . The thiazole ring is a heterocyclic ring containing both sulfur and nitrogen .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions. The aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .Scientific Research Applications
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields. One such application is in the field of cancer research, where this compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Thiazole derivatives also exhibit a wide range of biological activities and are part of several important drugs .
Mode of Action
The mode of action of indole and thiazole derivatives can vary greatly depending on the specific compound and its targets. They may interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Indole derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME properties of indole and thiazole derivatives can vary greatly depending on the specific compound. Factors that can influence these properties include the compound’s size, polarity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The molecular and cellular effects of indole and thiazole derivatives can vary greatly depending on the specific compound and its mode of action. For example, some indole derivatives have been found to have antiviral activity, potentially inhibiting the replication of viruses .
Action Environment
The action, efficacy, and stability of indole and thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potential for use as a fluorescent probe for detecting reactive oxygen species. Additionally, this compound has been shown to exhibit anti-cancer properties, making it a potential candidate for further cancer research. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use.
Future Directions
There are several future directions for research on 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. One potential direction is further investigation into its anti-cancer properties, including its potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential use as a fluorescent probe for detecting reactive oxygen species. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can be achieved through a multi-step process. One such method involves the reaction of 2-phenylindole-3-thiol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions in significant ways.
Cellular Effects
Given the known properties of similar indole derivatives, it is plausible that this compound could influence cell function in a number of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the properties of similar compounds, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have not been reported yet. Similar compounds have shown a range of effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Given the known properties of similar compounds, it is likely that this compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .
properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c23-16(22-19-20-10-11-24-19)12-25-18-14-8-4-5-9-15(14)21-17(18)13-6-2-1-3-7-13/h1-11,21H,12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFDWCMKKJYMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)
![3-chloro-2,2-dimethyl-N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B2442433.png)
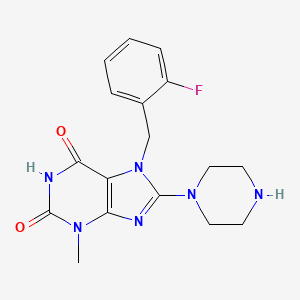
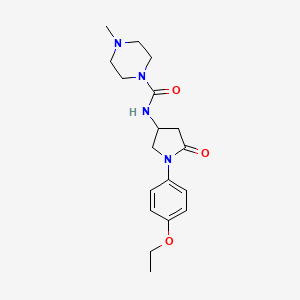
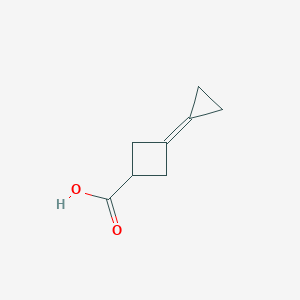
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)
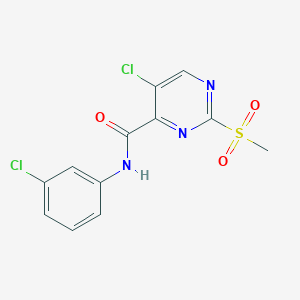

![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)

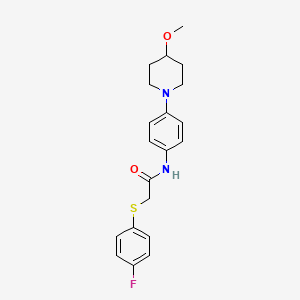
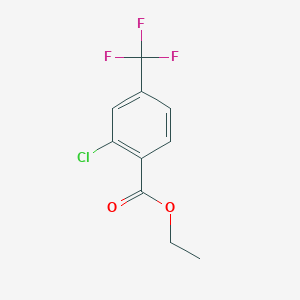
![furan-3-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2442452.png)
